N6-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine is a synthetic compound derived from adenosine, modified to include specific alkyl and thio groups. This compound is classified as a nucleotide analogue and is primarily studied for its potential pharmacological properties, particularly in relation to purinergic signaling pathways.
The synthesis of N6-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine involves several key steps:
The synthesis process requires careful control of reaction conditions (temperature, time, and concentration) to optimize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for analysis and purification.
The molecular structure of N6-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine can be represented as follows:
The compound features a purine base structure typical of adenosine derivatives, with modifications that enhance its biological activity. The presence of fluorinated groups contributes to its pharmacokinetic properties.
N6-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine participates in various biochemical reactions:
The compound's reactivity can be influenced by its structural modifications. For instance, the trifluoropropyl group may enhance lipophilicity and membrane permeability.
N6-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine modulates purinergic signaling through interaction with P2Y receptors:
Studies indicate that this compound can significantly alter neuronal excitability and platelet function by modulating receptor activity .
Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.
N6-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine has several potential applications:
The development of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine (CAS: 163706-58-9) emerged from efforts to engineer nucleoside analogs with enhanced receptor-targeting capabilities. Early work in the 1990s focused on modifying adenosine at the N⁶ and C2 positions to optimize binding to purinergic receptors. This compound’s design incorporated a methylthioethylamine group at N⁶ and a trifluoropropylthio moiety at C2, balancing electronic effects (e.g., fluorine-induced electronegativity) with steric properties. These modifications aimed to overcome the metabolic instability of earlier adenosine diphosphate (ADP) analogs while preserving high-affinity receptor antagonism [1] [3]. Its evolution represents a strategic shift from endogenous nucleotide mimics toward metabolically resistant, synthetic antiplatelet agents.
This adenosine derivative acts as a direct and reversible antagonist of the P2Y₁₂ receptor, a G-protein-coupled receptor critical for platelet activation. The trifluoropropylthio group enhances specificity for P2Y₁₂ over other purinergic subtypes (e.g., P2Y₁ or adenosine A₂A receptors) by occupying a hydrophobic subpocket in the receptor’s binding site. Biochemical studies confirm that its thioether linkages resist enzymatic hydrolysis by ectonucleotidases, prolonging target engagement compared to unmodified ADP analogs. This specificity translates to potent inhibition of ADP-induced platelet aggregation (IC₅₀ < 100 nM) without significant off-target effects on related receptors [1] [2].
As a chemical precursor to cangrelor (a P2Y₁₂ inhibitor approved for thrombosis), this adenosine analog bridges early thienopyridine prodrugs (e.g., clopidogrel) and direct-acting intravenous antiplatelet agents. Its design addresses key limitations of earlier agents:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7